8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
Description
8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1198154-60-7) is a heterocyclic compound featuring a fused pyridine-oxazine core with a chlorine substituent at the 8-position. Key properties include a molecular weight of 280.28, 95% purity, and a solid crystalline form at room temperature . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive scaffolds, particularly in the context of positive allosteric modulators for receptors such as mGluR5 .
Properties
IUPAC Name |
8-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDRTBDOODNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural properties suggest various biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C7H7ClN2O
- Molecular Weight : 170.60 g/mol
- CAS Number : 1198154-60-7
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and drug resistance .
- Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by modulating redox-sensitive pathways involving NQO1 expression .
Anticancer Activity
This compound has shown promising anticancer properties in several studies:
- Cell Line Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against the NCI-DTP panel which includes a wide range of human cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Inhibition of TrxR |
| HeLa (Cervical) | 4.0 | Modulation of NQO1 expression |
Antiviral Activity
Preliminary investigations suggest antiviral properties against HIV:
- HIV Integrase Inhibition : Compounds with structural similarities have been identified as potential inhibitors of HIV integrase, suggesting that this compound may also possess similar activity .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of this compound in various cancer models. The findings indicated:
- Significant Tumor Reduction : In xenograft models using human cancer cells, treatment with the compound resulted in a substantial reduction in tumor size compared to control groups.
Study on Mechanistic Insights
Another research effort focused on elucidating the mechanism by which the compound induces apoptosis:
- Pathway Analysis : The study utilized flow cytometry and Western blot techniques to demonstrate that the compound activates caspase pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Substituent Position and Halogen Variations
The position and type of halogen substituents significantly influence physicochemical and pharmacological properties. Key analogs include:
- Halogen Effects: Bromine analogs (e.g., 6-Bromo, 7-Bromo) exhibit higher molecular similarity (0.86) to the 8-Chloro compound than non-halogenated derivatives . Chlorine’s smaller atomic radius may reduce steric hindrance but increase susceptibility to oxidative metabolism at benzylic positions .
- Positional Effects : The 8-Chloro derivative shows lower similarity (0.84) to 6-/7-Bromo analogs, likely due to steric and electronic differences impacting receptor binding .
Functional Group Modifications
- Carbonitrile Derivatives : Compounds like 1-(4-Methoxybenzyl)-2-oxo-...-carbonitrile (CAS: 128702-03-4) introduce polar nitrile groups, enhancing solubility but altering pharmacokinetic profiles .
- Aldehyde Derivatives : 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde (CAS: 1203499-38-0) features a reactive aldehyde group, enabling covalent binding studies but requiring stabilization at room temperature .
Pharmacological and Metabolic Comparisons
- Metabolic Stability : The 8-Chloro derivative’s benzylic ether moiety is prone to oxidative degradation, a limitation also observed in AstraZeneca’s lead compounds . In contrast, 7-Bromo-8-methyl analogs mitigate this issue via steric shielding of the ether oxygen .
- Antibacterial Activity: Pyrido-oxazine derivatives like quinoxaline 1,4-dioxides (synthesized via silica gel-catalyzed reactions) show potent antibacterial effects, though the 8-Chloro compound’s activity remains underexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
